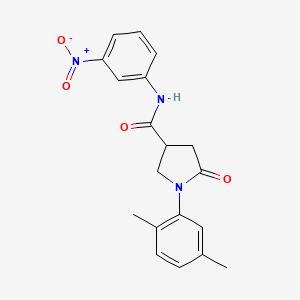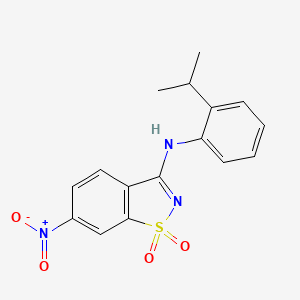
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine, also known as MDMA, is a psychoactive drug that has gained significant attention in recent years due to its potential therapeutic applications. MDMA has been shown to have a variety of effects on the brain, including increasing empathy and reducing anxiety. In
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine has been the subject of numerous scientific studies, particularly in the field of psychotherapy. It has been shown to have therapeutic potential in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine-assisted psychotherapy involves the use of the drug in conjunction with talk therapy to help patients process traumatic experiences and improve emotional regulation.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine acts primarily on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This leads to increased feelings of empathy, social bonding, and emotional openness. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine also has effects on other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine use can lead to a variety of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. These effects are generally mild and short-lived, but can be more severe in certain individuals or at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine has been used in a variety of laboratory studies to investigate its effects on the brain and behavior. Its ability to increase empathy and social bonding has made it a useful tool for studying social behavior and communication. However, its potential for abuse and neurotoxicity make it a challenging substance to work with in laboratory settings.
Orientations Futures
There are many potential avenues for future research on 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine. One area of interest is in exploring its therapeutic potential for other mental health conditions, such as addiction and autism spectrum disorder. Additionally, further investigation into the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine use is needed to fully understand its safety profile. Finally, research into alternative synthesis methods and purification techniques could help to improve the safety and efficiency of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine production.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylpiperidine can be synthesized through a multi-step process involving the reaction of safrole with hydrobromic acid, followed by oxidation with potassium permanganate and reduction with sodium borohydride. This process yields a product that can be purified through recrystallization.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-2-3-7-15(10)14(16)11-5-6-12-13(8-11)18-9-17-12/h5-6,8,10H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGZLAJBXLAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-YL(2-methylpiperidino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)

![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)
![methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate](/img/structure/B4894206.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)

![3-(4-chlorobenzyl)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B4894260.png)
![3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894268.png)